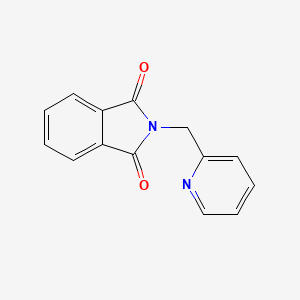
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
説明
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione, also known as PDD, is a small molecule that has gained significant attention for its potential use in various scientific research applications. PDD has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes and pathways. In
作用機序
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases (CDKs) and calcium channels. CDKs are involved in regulating cell division, and their inhibition by 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione leads to cell cycle arrest and apoptosis. Calcium channels are involved in neuronal signaling, and their inhibition by 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione leads to a decrease in calcium influx and subsequent neuronal hyperexcitability.
Biochemical and Physiological Effects:
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, inhibition of calcium channels in neurons, and modulation of cellular signaling pathways. 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively inhibit specific enzymes and pathways, allowing for the investigation of specific cellular processes. Additionally, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro, making it a safe and reliable tool for scientific research. However, one limitation of using 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is its poor solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research involving 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione and its effects on cellular signaling pathways. Finally, the development of more efficient synthesis methods for 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione could facilitate its use in a wider range of scientific research applications.
科学的研究の応用
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neurobiology, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used to study the role of calcium channels in neuronal signaling. Additionally, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used in drug discovery to identify potential therapeutic targets for various diseases.
特性
IUPAC Name |
2-(pyridin-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJCTIPUCCTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3-benzodioxol-5-ylmethyl)[3-(1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B5403887.png)
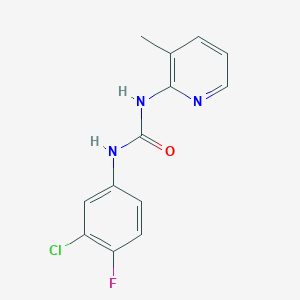
![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)

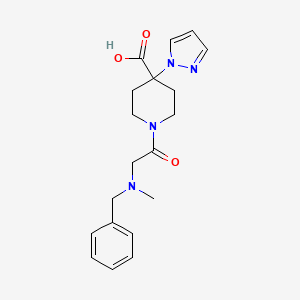
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)

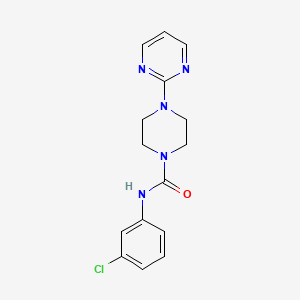
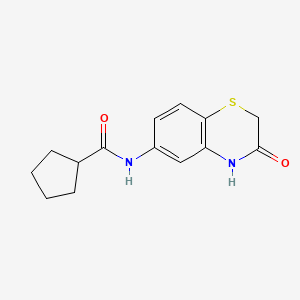
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)